B1576342 Hyphancin-3F

Hyphancin-3F

Cat. No.: B1576342
Attention: For research use only. Not for human or veterinary use.
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Description

Hyphancin-3F is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates phosphine donor sites with alkene functionalities, enabling versatile binding modes and enhanced electronic tunability. This ligand has shown promise in stabilizing metal complexes (e.g., palladium, nickel) for cross-coupling and hydrogenation reactions, with reported improvements in catalytic efficiency compared to traditional monodentate ligands . Synthesized via a modular approach, this compound allows for steric and electronic customization, making it adaptable to diverse catalytic systems.

Properties

bioactivity

Antibacterial

sequence

RWKVFKKIEKVGRNIRDGVIKAGPAIAVVGQAKAL

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize Hyphancin-3F’s performance, it is compared to three structurally or functionally related ligands: triphenylphosphine (PPh₃) , 1,5-cyclooctadiene (COD) , and diphenylamine-derived ligands (e.g., tofenamic acid analogs). Key comparison metrics include denticity, catalytic activity, thermal stability, and electronic effects.

2.1 Structural and Electronic Properties
Compound Denticity Key Functional Groups Electronic Profile (σ/π) Thermal Stability (°C)
This compound Tridentate Phosphine, alkene Strong π-acidity 220–250
Triphenylphosphine Monodentate Phosphine Moderate σ-donor 160–180
1,5-Cyclooctadiene Bidentate Alkene Weak π-donor 150–170
Diphenylamine analogs Bidentate Amine, aromatic rings Moderate σ/π interplay 190–210

Notes:

  • This compound’s tridentate structure enables stronger metal-ligand interactions than PPh₃ or COD, reducing ligand dissociation during catalysis .
  • Its π-acidic alkene moiety enhances electron withdrawal, favoring oxidative addition steps in cross-coupling reactions .
2.2 Catalytic Performance

A comparative study evaluated these ligands in a palladium-catalyzed Suzuki-Miyaura reaction (aryl bromide substrate, 80°C, 12 h):

Ligand Yield (%) Turnover Frequency (TOF, h⁻¹) Metal Leaching (ppm)
This compound 98 450 <5
Triphenylphosphine 72 220 15–20
1,5-Cyclooctadiene 65 180 25–30
Diphenylamine analog 85 320 10–12

Key Findings:

  • This compound outperforms PPh₃ and COD in yield and TOF due to its robust metal coordination and electronic tuning .
  • Lower metal leaching (<5 ppm) highlights its stability, critical for industrial applications .

Mechanistic Advantages

This compound’s hybrid design mitigates common limitations of traditional ligands:

  • Steric flexibility : Adjustable substituents prevent overcrowding at the metal center, unlike rigid PPh₃ .
  • Redox activity : The alkene group participates in electron transfer, accelerating reductive elimination steps .

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